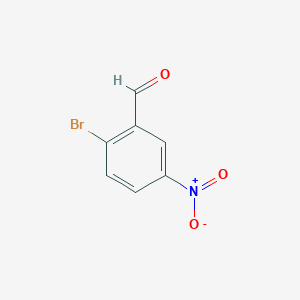

2-Bromo-5-nitrobenzaldehído

Descripción general

Descripción

2-Bromo-5-nitrobenzaldehyde (2BNB) is a heterocyclic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless solid, with a molecular formula of C7H4BrNO3, that is readily soluble in organic solvents. 2BNB is often used as a reagent in organic synthesis, and has been studied for its potential applications in the fields of medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Investigación Química

“2-Bromo-5-nitrobenzaldehído” es un químico único utilizado en diversas aplicaciones de investigación . Se proporciona a los investigadores de descubrimiento temprano como parte de una colección de químicos únicos . La fórmula empírica de este compuesto es C7H4BrNO3 y tiene un peso molecular de 230.02 .

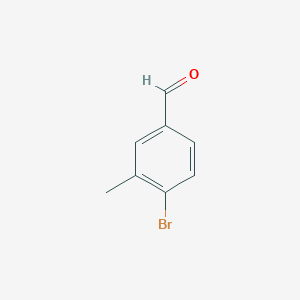

Síntesis de 2-Bromobenzaldehídos Sustituidos

Este compuesto juega un papel crucial en la síntesis de 2-bromobenzaldehídos sustituidos . Se utiliza en la bromación orto-selectiva de benzaldoximas sustituidas utilizando activación C-H catalizada por Pd . Esta aplicación es significativa en el campo de la química orgánica.

Investigación en Neurología

“this compound” también se utiliza en la investigación neurológica . Es uno de los materiales de referencia certificados para el análisis de datos altamente preciso y confiable en este campo .

Ciencia de Materiales

En el campo de la ciencia de los materiales, este compuesto se utiliza debido a sus propiedades únicas. Su estructura y propiedades químicas lo hacen adecuado para diversas aplicaciones en este campo .

Cromatografía

“this compound” se utiliza en cromatografía, una técnica de laboratorio para la separación de mezclas . Sus propiedades únicas lo convierten en un compuesto adecuado para esta aplicación .

Estándares Analíticos

Este compuesto se utiliza como estándar analítico en diversos análisis químicos . Los estándares analíticos son sustancias que se utilizan para calibrar las mediciones en química analítica .

Safety and Hazards

The safety data sheet for 2-Bromo-5-nitrobenzaldehyde indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is recommended to handle it in a well-ventilated place and wear suitable protective clothing .

Mecanismo De Acción

- The primary target of 2-Bromo-5-nitrobenzaldehyde is likely a specific enzyme or protein within cells. Unfortunately, specific information about its exact target remains limited .

- Finally, the resulting benzylic radical (C6H5CH(·)CH2CH3) reacts with NBS to yield the brominated product:

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-nitrobenzaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of neuroprotective agents against oxygen glucose deprivation-induced cell damage . It interacts with cholesteryl ester transfer protein (CETP), inhibiting its activity. This interaction is essential because CETP is involved in the transfer of cholesteryl esters from high-density lipoproteins (HDL) to other lipoprotein particles, which is a critical process in lipid metabolism . By inhibiting CETP, 2-Bromo-5-nitrobenzaldehyde can potentially reduce the risk of atherosclerosis and other cardiovascular diseases.

Cellular Effects

2-Bromo-5-nitrobenzaldehyde has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to protect neuronal cells from oxygen glucose deprivation-induced damage, which is a model for ischemic stroke . The protective effect is likely due to its ability to modulate signaling pathways that are involved in cell survival and apoptosis. Additionally, 2-Bromo-5-nitrobenzaldehyde may influence the expression of genes related to oxidative stress and inflammation, further contributing to its neuroprotective properties.

Molecular Mechanism

The molecular mechanism of 2-Bromo-5-nitrobenzaldehyde involves its interaction with cholesteryl ester transfer protein (CETP), leading to the inhibition of CETP activity . This inhibition is achieved through the binding of 2-Bromo-5-nitrobenzaldehyde to the active site of CETP, preventing the transfer of cholesteryl esters. Additionally, 2-Bromo-5-nitrobenzaldehyde may exert its effects by modulating other biomolecules involved in oxidative stress and inflammation pathways. These interactions can lead to changes in gene expression, promoting cell survival and reducing apoptosis in neuronal cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Bromo-5-nitrobenzaldehyde have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be affected by factors such as temperature and pH . Over time, 2-Bromo-5-nitrobenzaldehyde may degrade, leading to a reduction in its efficacy. Long-term studies have shown that the compound can have sustained protective effects on neuronal cells, but its activity may diminish with prolonged exposure . These findings highlight the importance of optimizing storage conditions and usage protocols to maintain the compound’s stability and effectiveness.

Dosage Effects in Animal Models

The effects of 2-Bromo-5-nitrobenzaldehyde vary with different dosages in animal models. At lower doses, the compound has been shown to provide neuroprotective effects without significant toxicity . At higher doses, 2-Bromo-5-nitrobenzaldehyde can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with cellular components and the generation of reactive oxygen species. Therefore, it is crucial to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of toxicity.

Metabolic Pathways

2-Bromo-5-nitrobenzaldehyde is involved in several metabolic pathways, including those related to lipid metabolism and oxidative stress . The compound interacts with enzymes such as cholesteryl ester transfer protein (CETP) and other proteins involved in lipid transport and metabolism . These interactions can influence metabolic flux and the levels of various metabolites, contributing to the compound’s overall biochemical effects. Additionally, 2-Bromo-5-nitrobenzaldehyde may affect the activity of enzymes involved in the detoxification of reactive oxygen species, further highlighting its role in modulating oxidative stress pathways.

Transport and Distribution

Within cells and tissues, 2-Bromo-5-nitrobenzaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. The distribution of 2-Bromo-5-nitrobenzaldehyde can be influenced by factors such as its lipophilicity and the presence of binding proteins that modulate its cellular uptake and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of 2-Bromo-5-nitrobenzaldehyde is critical for its activity and function. The compound is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is likely mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. The presence of 2-Bromo-5-nitrobenzaldehyde in these compartments allows it to interact with key biomolecules involved in oxidative stress and lipid metabolism, thereby modulating cellular processes and promoting cell survival.

Propiedades

IUPAC Name |

2-bromo-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJASZNNBVOTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456658 | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84459-32-5 | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

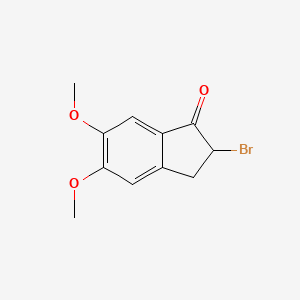

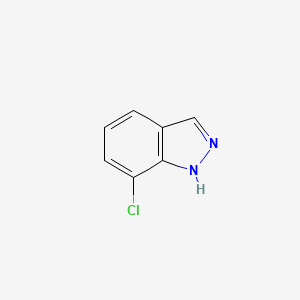

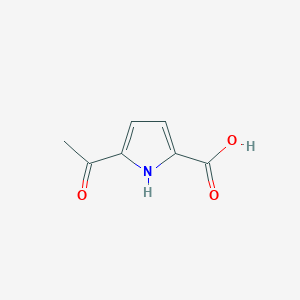

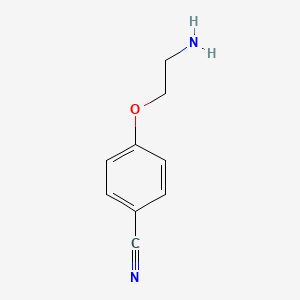

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

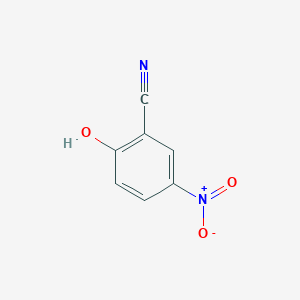

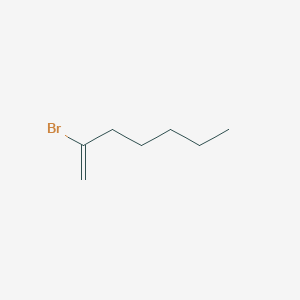

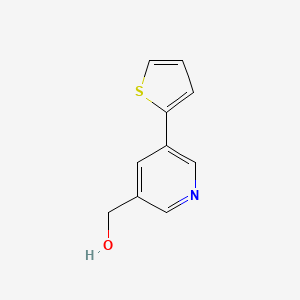

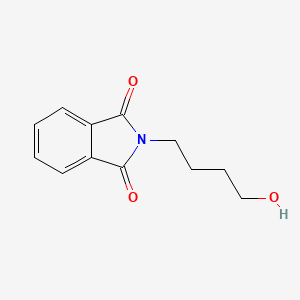

Feasible Synthetic Routes

Q1: How is 2-bromo-5-nitrobenzaldehyde utilized in the synthesis of dibenzothiazepine analogues?

A1: 2-Bromo-5-nitrobenzaldehyde serves as a crucial starting material for synthesizing dibenzothiazepine analogues containing an imine moiety [, ]. This one-pot synthesis involves an S-arylation reaction with 2-aminophenyl disulfides followed by intramolecular cyclization. The presence of the nitro group and the bromine atom in 2-bromo-5-nitrobenzaldehyde allows for further modifications and derivatizations of the resulting dibenzothiazepine analogues.

Q2: What are the advantages of using 2-bromo-5-nitrobenzaldehyde in this specific synthetic approach?

A2: The use of 2-bromo-5-nitrobenzaldehyde offers several advantages:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)